Lactococcin B is classified under the category of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. These compounds serve as natural preservatives in food and have potential applications in clinical settings due to their antibacterial properties. The specific strain producing Lactococcin B, Lactococcus lactis subsp. cremoris, is commonly found in dairy products and is utilized in the fermentation process.
The synthesis of Lactococcin B involves several steps:
Lactococcin B has a specific molecular structure that contributes to its function:
Lactococcin B undergoes specific reactions that are crucial for its function:
The mechanism through which Lactococcin B exerts its antibacterial effects involves:
Lactococcin B exhibits several notable physical and chemical properties:
Lactococcin B has several promising applications:
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